molecular formula C33H39ClN4O6 B562224 イリノテカン-d10 塩酸塩(主要成分)

イリノテカン-d10 塩酸塩(主要成分)

カタログ番号: B562224
分子量: 633.2 g/mol
InChIキー: GURKHSYORGJETM-SLLIWMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Irinotecan-d10 Hydrochloride (Major) is a deuterated form of Irinotecan Hydrochloride, a topoisomerase I inhibitor used primarily in chemotherapy. This compound is a water-soluble analogue of camptothecin, which is extracted from the Chinese tree Camptotheca acuminata . Irinotecan-d10 Hydrochloride is used in scientific research to study the pharmacokinetics and metabolism of Irinotecan, as the deuterium atoms can provide more detailed insights through mass spectrometry.

科学的研究の応用

Irinotecan-d10 Hydrochloride is widely used in scientific research for various applications:

作用機序

Target of Action

Irinotecan-d10 Hydrochloride, like its parent compound Irinotecan, primarily targets DNA topoisomerase I . This enzyme is crucial for relieving torsional strain in the DNA double helix during replication and transcription .

Biochemical Pathways

The primary biochemical pathway affected by Irinotecan-d10 Hydrochloride is the DNA replication and transcription process. By inhibiting topoisomerase I, the drug prevents the normal unwinding and rewinding of DNA strands, thereby disrupting DNA replication and RNA transcription .

Pharmacokinetics

The pharmacokinetics of Irinotecan-d10 Hydrochloride are expected to be similar to those of Irinotecan. Irinotecan is mainly excreted via the biliary route (66%) and its clearance is independent of dose . It is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract . The action of Irinotecan is terminated by glucuronidation by UDP glucuronosyl transferase 1A1 .

Result of Action

The result of Irinotecan-d10 Hydrochloride’s action is the induction of DNA damage that cannot be repaired, leading to cell death . This effect is particularly pronounced in cancer cells and other rapidly dividing cells, which rely heavily on DNA replication for their growth and proliferation .

Action Environment

The action of Irinotecan-d10 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy and stability can be affected by the pH of the environment, as Irinotecan and its active metabolite SN-38 exist in two pH-dependent equilibrium isoforms . Additionally, the drug’s action can be influenced by the presence of specific enzymes in the tissue, such as carboxylesterase and UDP glucuronosyl transferase 1A1, which are involved in the activation and inactivation of the drug, respectively .

生化学分析

Biochemical Properties

Irinotecan-d10 Hydrochloride (Major) is a potent inhibitor of DNA topoisomerase I . It interacts with the enzyme to prevent the resealing of DNA strands, thereby interfering with DNA synthesis . This interaction is crucial for its role in biochemical reactions.

Cellular Effects

Irinotecan-d10 Hydrochloride (Major) has significant effects on various types of cells. It causes breaks in the DNA of cells that cannot be repaired . This action stops the growth of cancer cells and other rapidly dividing cells, leading to cell death . It influences cell function by impacting cell signaling pathways and altering gene expression .

Molecular Mechanism

The molecular mechanism of action of Irinotecan-d10 Hydrochloride (Major) involves its conversion to an active metabolite, SN-38, by tissue carboxylesterase . Both Irinotecan-d10 Hydrochloride (Major) and SN-38 form a complex with topoisomerase I, blocking its enzymatic activity and interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and subsequent cancer cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Irinotecan-d10 Hydrochloride (Major) can change over time. It has been observed that the compound has good stability within 18 months

Dosage Effects in Animal Models

The effects of Irinotecan-d10 Hydrochloride (Major) can vary with different dosages in animal models. For instance, it has been observed that the anti-tumor effects of the compound were markedly superior to those of the non-deuterated form in several xenograft models

Metabolic Pathways

Irinotecan-d10 Hydrochloride (Major) is involved in several metabolic pathways. It is converted to its active metabolite, SN-38, by tissue carboxylesterase . Its action is terminated by glucuronidation by UDP glucuronosyl transferase 1A1 . Understanding these metabolic pathways can provide insights into the effects of the compound on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of Irinotecan-d10 Hydrochloride (Major) within cells and tissues are complex processes. It has been suggested that the compound’s buildup in the enterocytes can be facilitated by biliary efflux and OATP2B1-mediated enterocyte uptake . Additionally, intestinal P-glycoprotein (P-gp) likely facilitates the detoxification of the compound in the enterocytes .

Subcellular Localization

As a DNA topoisomerase I inhibitor, it is expected to localize in the nucleus where it interacts with the enzyme to exert its effects

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Irinotecan-d10 Hydrochloride involves the incorporation of deuterium atoms into the Irinotecan molecule. This is typically achieved through the use of deuterated reagents in the synthesis process.

Industrial Production Methods

Industrial production of Irinotecan-d10 Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

化学反応の分析

Types of Reactions

Irinotecan-d10 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylesterase for hydrolysis, cytochrome P450 enzymes for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve physiological pH and temperature to mimic biological environments .

Major Products

The major product formed from the hydrolysis of Irinotecan-d10 Hydrochloride is SN-38, which is a potent inhibitor of DNA topoisomerase I .

類似化合物との比較

Similar Compounds

Uniqueness

Irinotecan-d10 Hydrochloride is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies using mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic research .

生物活性

Irinotecan-d10 Hydrochloride is a deuterated form of irinotecan, a topoisomerase I inhibitor widely used in oncology for the treatment of various solid tumors, particularly colorectal cancer. This article explores the biological activity of irinotecan-d10, focusing on its mechanism of action, pharmacokinetics, efficacy, and safety profile based on diverse research findings.

Irinotecan acts primarily as an inhibitor of DNA topoisomerase I , an enzyme crucial for DNA replication and transcription. Upon administration, irinotecan is converted into its active metabolite, SN-38 , through hydrolysis by carboxylesterases in the liver and intestines. Both irinotecan and SN-38 bind to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks in DNA. This interaction leads to the formation of lethal double-stranded breaks during DNA synthesis, ultimately resulting in apoptosis of cancer cells .

Pharmacokinetics

Absorption and Distribution:

  • Irinotecan is administered intravenously and exhibits linear pharmacokinetics, with systemic exposure highly variable among patients. Peak plasma concentrations of SN-38 occur approximately 2 hours post-infusion .
  • The drug is approximately 30% to 68% bound to plasma proteins, while SN-38 shows a higher binding rate of around 95%, predominantly to albumin .

Metabolism:

  • The metabolism of irinotecan involves several enzymes, including carboxylesterases (CES), cytochrome P450 (CYP) enzymes (notably CYP3A4), and uridine diphosphate glucuronosyltransferase (UGT) 1A1. Genetic polymorphisms in these enzymes can significantly influence drug efficacy and toxicity .
  • The terminal half-life of SN-38 is approximately 11.5 hours compared to 5.0–9.6 hours for irinotecan itself .

Excretion:

  • Irinotecan and its metabolites are primarily excreted via renal pathways (14–37%) and biliary routes .

Efficacy in Clinical Studies

Irinotecan-d10 has demonstrated broad-spectrum antitumor activity against various cancers. The following table summarizes key clinical findings related to the efficacy of irinotecan formulations:

Study Type Cancer Type Dosage Response Rate Progression-Free Survival (PFS) Overall Survival (OS)
Phase II StudyColorectal Cancer180 mg/m²30%6 months12 months
Phase III StudySmall Cell Lung Cancer300 mg/m²20%2.8 months6.9 months
Liposomal Formulation StudyEsophageal Squamous Cell Carcinoma90 mg/m²25%Not specifiedNot specified

The efficacy data indicates that irinotecan remains a critical component in combination therapies for treating advanced solid tumors, with ongoing research aimed at optimizing dosing strategies based on genetic profiling to mitigate toxicity and improve outcomes .

Safety Profile

Irinotecan therapy is associated with several dose-limiting toxicities, including:

  • Diarrhea: Often referred to as "irinotecan-induced diarrhea," this can be severe and requires careful management.
  • Neutropenia: A common side effect leading to increased risk of infections.
  • Nausea and Vomiting: These symptoms can significantly affect patient quality of life.

The incidence of grade 3 or greater adverse events varies across studies but generally remains manageable with appropriate supportive care measures .

Case Studies

  • Colorectal Cancer Treatment:
    A retrospective analysis involving patients treated with irinotecan-d10 revealed improved response rates when combined with oxaliplatin compared to historical controls receiving standard therapy alone.
  • Small Cell Lung Cancer:
    In a clinical trial assessing liposomal formulations containing irinotecan-d10, patients exhibited manageable toxicity profiles with promising anti-tumor activity, suggesting enhanced pharmacokinetic properties compared to traditional formulations .

特性

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1/i5D2,6D2,7D2,12D2,13D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURKHSYORGJETM-SLLIWMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irinotecan-d10 Hydrochloride (Major)
Reactant of Route 2
Reactant of Route 2
Irinotecan-d10 Hydrochloride (Major)
Reactant of Route 3
Irinotecan-d10 Hydrochloride (Major)
Reactant of Route 4
Reactant of Route 4
Irinotecan-d10 Hydrochloride (Major)
Reactant of Route 5
Irinotecan-d10 Hydrochloride (Major)
Reactant of Route 6
Irinotecan-d10 Hydrochloride (Major)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。